Enhanced Lipophilicity vs. Shorter-Chain Analogs
5-(Hexylthio)-1,3,4-thiadiazol-2-amine exhibits a calculated partition coefficient (XLogP3) of 3.2 . This represents a substantial increase in lipophilicity compared to the unsubstituted parent scaffold, 1,3,4-thiadiazol-2-amine, which has a predicted XLogP of approximately -0.7 to -1.0 [1], and is also higher than shorter-chain 5-alkylthio analogs (e.g., methylthio or ethylthio derivatives). The hexylthio chain drives a logP value that is within the optimal range (1-5) for passive membrane permeability and oral bioavailability, according to Lipinski's Rule of Five [2].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 1,3,4-Thiadiazol-2-amine (parent scaffold) with predicted XLogP ≈ -0.7 to -1.0 |
| Quantified Difference | Increase of ~3.9 to 4.2 log units |
| Conditions | Computational prediction (ACD/Labs or similar software) |
Why This Matters
This quantified lipophilicity guides selection for applications requiring enhanced membrane permeability, such as designing cell-permeable probes or optimizing oral drug candidates.
- [1] PubChem. (n.d.). 1,3,4-Thiadiazol-2-amine. National Center for Biotechnology Information. CID 136537. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
